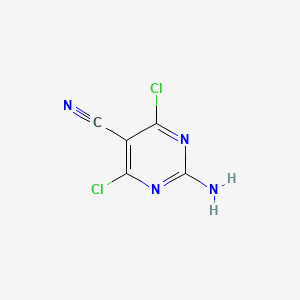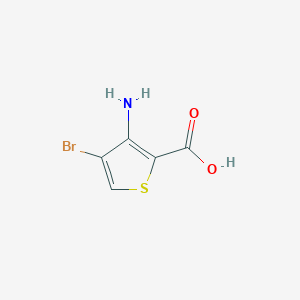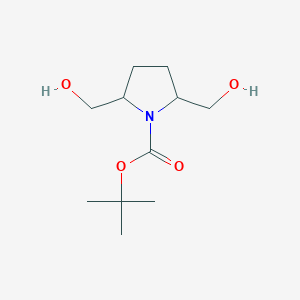
tert-Butyl 2,5-bis(hydroxyméthyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” involves multiple steps . For instance, one method involves a reaction with triethylamine in dichloromethane at 20℃ . Another method involves a reaction with palladium on activated charcoal and hydrogen in methanol at 40℃ .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is C11H21NO4 . Its average mass is 231.29 Da and its monoisotopic mass is 201.136490 Da .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” are complex and can vary depending on the conditions and reagents used. For instance, it can be used in the synthesis of novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties .
Physical And Chemical Properties Analysis
“tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Applications De Recherche Scientifique
Synthèse de ligands du récepteur nicotinique de l'acétylcholine
Ce composé sert de brique élémentaire dans la synthèse de nouveaux ligands pour les récepteurs nicotiniques de l'acétylcholine. Ces récepteurs sont essentiels à la transmission des signaux dans le système nerveux, et les ligands qui peuvent moduler leur activité ont un potentiel dans le traitement des maladies neurodégénératives et des déficiences cognitives .
Développement de sulfures et de thiols β-aminés chiraux
La nature chirale du tert-Butyl 2,5-bis(hydroxyméthyl)pyrrolidine-1-carboxylate le rend précieux pour la synthèse de sulfures et de thiols β-aminés chiraux. Ces composés ont des applications significatives dans les produits pharmaceutiques et comme intermédiaires en synthèse organique .
Bricoles organiques
En tant que brique élémentaire organique, ce composé est utilisé dans la construction de molécules complexes. Sa structure, caractérisée par de multiples sites réactifs, permet une dérivatisation polyvalente, essentielle au développement de nouvelles entités chimiques .
Intermédiaires pour les molécules bioactives
Le composé est utilisé pour synthétiser des intermédiaires de pipérazine monosubstitués, qui sont des composants de nombreuses molécules bioactives. Les dérivés de la pipérazine se retrouvent couramment dans les médicaments qui traitent des affections allant des infections aux troubles de santé mentale.
Recherche pharmaceutique
En raison de ses propriétés structurelles, le this compound est un candidat pour la création d'intermédiaires pharmaceutiques. Son utilisation dans la synthèse de médicaments pourrait conduire au développement de nouveaux agents thérapeutiques.
Synthèse chimique et catalyse
En synthèse chimique, ce composé peut agir comme un catalyseur ou un réactif dans diverses réactions organiques. Sa stabilité dans différentes conditions le rend adapté à une utilisation dans des procédés catalytiques .
Science des matériaux
Les groupes fonctionnels présents dans le this compound en font un candidat potentiel pour la modification de surfaces ou la création de polymères aux propriétés spécifiques pour des applications en science des matériaux .
Chimie analytique
En chimie analytique, les dérivés de ce composé pourraient être utilisés comme étalons ou réactifs en chromatographie et en spectrométrie, contribuant à l'identification et à la quantification d'échantillons biologiques complexes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is primarily used as a building block in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system as they mediate the action of acetylcholine, a neurotransmitter.
Mode of Action
The compound tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate interacts with its targets, the nicotinic acetylcholine receptors, by binding to the receptor sites. This binding can modulate the receptor’s activity, potentially enhancing cognition .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate are primarily those involving the nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a key role in memory and learning. By modulating the activity of these receptors, the compound can influence these cognitive processes .
Result of Action
The molecular and cellular effects of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate’s action are primarily related to its modulation of the nicotinic acetylcholine receptors. By binding to these receptors, it can influence their activity and thus affect the functioning of the cholinergic system .
Action Environment
The action, efficacy, and stability of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the individual’s biochemistry. For instance, the compound is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability.
Propriétés
IUPAC Name |
tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722997 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-59-8 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



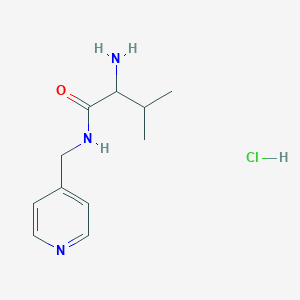

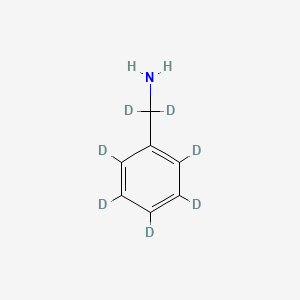
![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)
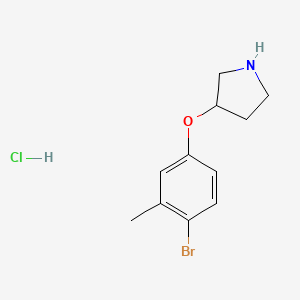
![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
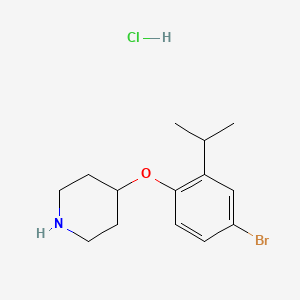
![2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1525639.png)

